1,2,4-Benzenetriol

Descripción

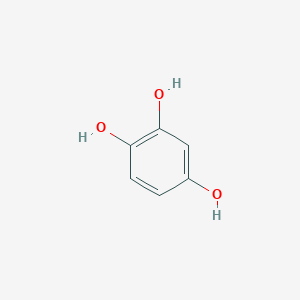

Structure

3D Structure

Propiedades

IUPAC Name |

benzene-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-4-1-2-5(8)6(9)3-4/h1-3,7-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNQRNBDZQJCCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040930 | |

| Record name | 1,2,4-Benzenetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533-73-3 | |

| Record name | 1,2,4-Benzenetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Benzenetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyquinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Benzenetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Benzenetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2,4-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-TRIHYDROXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/173O8B04RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,4-Benzenetriol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Benzenetriol, also known as hydroxyhydroquinone, is a significant aromatic organic compound and a metabolite of benzene (B151609).[1][2] Its structure, featuring three hydroxyl groups on a benzene ring, imparts notable reactivity and biological activity.[3] This guide provides a comprehensive overview of the chemical properties and structural features of this compound, with a focus on data relevant to researchers in the fields of chemistry, toxicology, and pharmacology. The compound's role in inducing oxidative stress and its implications for drug development are also explored.[4][5]

Chemical and Physical Properties

This compound is a gray to white crystalline solid that is freely soluble in water and other polar solvents.[6][7] It is known to be sensitive to air and light, often darkening upon exposure.[2][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | Benzene-1,2,4-triol | |

| Synonyms | Hydroxyhydroquinone, 1,2,4-Trihydroxybenzene | |

| CAS Number | 533-73-3 | |

| Molecular Formula | C₆H₆O₃ | |

| Molecular Weight | 126.11 g/mol | |

| Appearance | Colorless to light yellow or gray solid/powder | [4][6] |

| Melting Point | 140-141 °C (sublimes) | [6] |

| Boiling Point | 165 °C at 4 Torr; 334.5 °C at 760 mmHg | [7] |

| Solubility | Freely soluble in water, alcohol, ether, ethyl acetate (B1210297). Slightly soluble in chloroform (B151607) and carbon disulfide.[6] | [6] |

| pKa (Predicted) | 9.58 ± 0.10 | [6] |

| Density | 1.45 - 1.5 g/cm³ | [6][7] |

Molecular Structure and Spectroscopic Data

The structure of this compound consists of a benzene ring substituted with three hydroxyl (-OH) groups at positions 1, 2, and 4. This arrangement of substituents leads to a specific pattern of reactivity and distinct spectroscopic signatures.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference(s) |

| ¹H NMR | In D₂O at 298K, pH 7.4: δ 6.349 (1H), 6.488 (1H), 6.799 (1H) ppm. | |

| ¹³C NMR | In D₂O at 298K, pH 7.4: δ 106.699, 109.541, 119.758, 140.144, 147.760, 152.239 ppm. | |

| FT-IR (KBr Pellet) | Major peaks indicative of O-H and C-O stretching and aromatic C-H and C=C bending. | |

| UV-Vis | UV-Vis spectra are available in spectral databases. | [1] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 126. Fragmentation involves the loss of CO and other small neutral molecules. | [4] |

Experimental Protocols

Synthesis of this compound via Hydrolysis of 1,2,4-Triacetoxybenzene (B1630906)

This protocol is adapted from a known synthetic method.[1]

Materials:

-

1,2,4-Triacetoxybenzene

-

Methanol

-

Deionized water

-

12 N Hydrochloric acid

-

Ethyl acetate

-

Sodium bicarbonate (solid)

-

Activated charcoal

Procedure:

-

Combine 670 g of 1,2,4-triacetoxybenzene with 2.5 L of methanol, 1.5 L of deionized water, and 22 mL of 12 N hydrochloric acid in a suitable reaction vessel.

-

Heat the mixture at reflux for 7 hours.

-

Allow the reaction mixture to cool to room temperature over a period of 14 hours.

-

Remove the solvent under reduced pressure to obtain a brown solid.

-

Add 2 L of ethyl acetate to the solid and heat to dissolve.

-

Add 200 g of solid sodium bicarbonate and 20 g of activated charcoal to the solution.

-

Heat the solution to boiling for 30 minutes.

-

Allow the solution to cool to approximately 45 °C.

-

Filter the hot solution to remove the solids and wash the filter cake with an additional 400 mL of ethyl acetate.

-

Evaporate the filtrate to dryness under reduced pressure to yield this compound as a pale orange solid.

-

Dry the product under vacuum. The expected yield is approximately 98%.

-

Further purification can be achieved by recrystallization from ethyl acetate if necessary.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the reverse-phase HPLC analysis of this compound.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC grade acetonitrile (B52724) and water

-

Phosphoric acid or formic acid

-

This compound standard

-

Volumetric flasks and pipettes

-

0.45 µm syringe filters

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). A typical starting gradient could be 10-90% acetonitrile over 20 minutes.

-

Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 (4.6 x 150 mm, 5 µm)

-

Mobile Phase: Gradient of acetonitrile and water with 0.1% acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 280 nm

-

Column Temperature: 30 °C

-

-

Analysis: Inject the standards and samples onto the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.

Biological Activity and Signaling Pathways

This compound is a known metabolite of benzene and is implicated in its myelotoxicity and leukemogenicity.[5] Its toxicity is largely attributed to its ability to undergo autoxidation, leading to the generation of reactive oxygen species (ROS), including superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[5] These ROS can induce cellular damage, including DNA strand breaks and oxidative damage to DNA bases.[4]

Caption: ROS-Mediated Genotoxicity of this compound.

Experimental and Logical Workflows

The assessment of the genotoxic potential of chemicals like this compound follows a structured workflow, often involving a battery of in vitro and in vivo tests.

Caption: Workflow for Genotoxicity Assessment.

Conclusion

This compound is a compound of significant interest due to its unique chemical properties and biological activities. Its role as a benzene metabolite and its capacity to induce oxidative stress and genotoxicity make it a crucial molecule for study in toxicology and drug development. A thorough understanding of its chemistry, as outlined in this guide, is essential for researchers working with this compound and for the accurate assessment of its potential risks and applications. The provided experimental protocols offer a starting point for the synthesis and analysis of this compound, facilitating further research into its properties and mechanisms of action.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound(533-73-3) IR Spectrum [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. This compound [webbook.nist.gov]

1,2,4-Benzenetriol (CAS 533-73-3): A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, biological activity, and experimental protocols of 1,2,4-Benzenetriol, a key metabolite of benzene (B151609) with significant implications in toxicology and pharmacology.

Introduction

This compound, also known as hydroxyhydroquinone, is a significant metabolite of benzene, a widely recognized industrial chemical and environmental pollutant.[1][2] Its toxicological profile, particularly its role in mediating benzene-induced myelotoxicity and leukemia, has been a subject of intense research.[3][4][5] This compound's ability to generate reactive oxygen species (ROS) and induce oxidative DNA damage is central to its biological effects.[3][6] Beyond its toxicological importance, this compound serves as a versatile chemical intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs) and cosmetic dyes.[4][7] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis methods, biological mechanisms, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

This compound is a benzenetriol with hydroxyl groups at positions 1, 2, and 4.[8] It is a solid at room temperature and is soluble in water and polar organic solvents.[9] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 533-73-3 | [2] |

| Molecular Formula | C₆H₆O₃ | [2] |

| Molecular Weight | 126.11 g/mol | [2][10] |

| Appearance | Colorless platelets or prisms that darken on exposure to air | [1] |

| Melting Point | 140-141 °C (with sublimation) | [9][10][11] |

| Boiling Point | 165 °C | [10] |

| Solubility | Freely soluble in water, alcohol, ether, and ethyl acetate; sparingly soluble in chloroform (B151607) and carbon disulfide. | [9] |

| Flash Point | 177 °C | [10] |

Table 1: Chemical and Physical Properties of this compound

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. A summary of available data is provided in Table 2.

| Technique | Data | Reference(s) |

| ¹H NMR | (DMSO-d₆): Chemical shifts are observable for the aromatic protons and hydroxyl groups. A representative spectrum is available. | [12][13] |

| ¹³C NMR | (D₂O): Chemical shifts for the six carbon atoms are: 152.239, 147.760, 140.144, 119.758, 109.541, 106.699 ppm. | [14] |

| IR Spectroscopy | Key peaks corresponding to O-H and C-O stretching and aromatic C-H bending are present. | [8][15] |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns can be observed. | [8][15][16] |

Table 2: Spectroscopic Data for this compound

Synthesis of this compound

This compound is commonly synthesized through the hydrolysis of its triacetate precursor, 1,2,4-triacetoxybenzene (B1630906).[12] The triacetate is prepared by the acid-catalyzed reaction of p-benzoquinone with acetic anhydride (B1165640), a reaction known as the Thiele-Winter acetoxylation.[17]

Experimental Protocol: Synthesis of this compound from p-Benzoquinone

Step 1: Synthesis of 1,2,4-Triacetoxybenzene [17][18]

-

In a suitable reaction vessel, combine acetic anhydride and a catalytic amount of concentrated sulfuric acid.

-

Cool the mixture in an ice bath.

-

Gradually add p-benzoquinone to the stirred solution while maintaining the temperature below 40-50 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture into ice-cold water to precipitate the 1,2,4-triacetoxybenzene.

-

Collect the solid product by filtration and wash thoroughly with water.

-

Recrystallize the product from ethanol (B145695) to obtain pure 1,2,4-triacetoxybenzene.

Step 2: Hydrolysis of 1,2,4-Triacetoxybenzene to this compound [12]

-

Dissolve 1,2,4-triacetoxybenzene in a mixture of methanol (B129727) and water.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture at reflux for several hours.

-

Cool the reaction mixture and remove the solvents under reduced pressure.

-

Dissolve the resulting solid in ethyl acetate.

-

Add sodium bicarbonate and activated charcoal and heat to boiling.

-

Filter the hot solution and concentrate the filtrate under reduced pressure to yield this compound.

-

Further purification can be achieved by recrystallization from ethyl acetate.

Biological Activity and Mechanism of Action

The primary biological significance of this compound stems from its role as a toxic metabolite of benzene. Its toxicity is largely attributed to its ability to undergo autoxidation, leading to the formation of reactive oxygen species (ROS), including superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[6][19]

Oxidative DNA Damage

The generation of ROS by this compound can lead to significant oxidative damage to cellular macromolecules, most notably DNA.[6] This damage can manifest as single- and double-strand DNA breaks and the formation of oxidized DNA adducts, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a well-established biomarker of oxidative stress.[3][6] The presence of transition metal ions, particularly copper, has been shown to enhance the DNA-damaging effects of this compound.[9][20]

Role in Benzene-Induced Myelotoxicity and Leukemia

In the bone marrow, the enzyme myeloperoxidase (MPO), which is abundant in myeloid cells, can catalyze the conversion of H₂O₂ produced during this compound autoxidation into the highly reactive hypochlorous acid (HOCl).[1] This process, termed halogenative stress, can lead to the formation of halogenated DNA and proteins, contributing to the cytotoxic and genotoxic effects of benzene in the bone marrow, and potentially playing a role in the development of myelodysplastic syndrome and acute myeloid leukemia.[1][4]

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. It has shown inhibitory activity against various bacteria, including Xanthomonas citri subsp. citri, the causative agent of citrus canker.[21] The proposed mechanism of action involves the disruption of the bacterial cell membrane and interference with iron availability.[21][22]

Toxicological Data

The toxicity of this compound is a critical aspect of its profile. A summary of available toxicological data is provided in Table 3.

| Parameter | Value | Species/System | Reference(s) |

| LD₅₀ (oral) | 350 - 500 mg/kg | Rat | [23][24] |

| Genotoxicity | Induces micronuclei in human lymphocytes and HL-60 cells. | Human cells | [6][25] |

| DNA Damage (ED₅₀) | 6.7 µM for 50% cleavage of supercoiled DNA. | In vitro | [26] |

| Cytotoxicity | Toxic to HL-60 and K562 cells at concentrations > 5 mM. | Human cell lines | [10] |

Table 3: Toxicological Data for this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activity of this compound.

In Vitro Micronucleus Assay

The micronucleus assay is a well-established method for evaluating the genotoxic potential of a compound by detecting the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.[25][27]

Protocol: [25][27][28][29][30]

-

Cell Culture: Culture human lymphocytes or a suitable cell line (e.g., CHO-K1, HL-60) under standard conditions.

-

Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 24 hours). Include appropriate negative (vehicle) and positive controls.

-

Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.

-

Harvesting: Harvest the cells by centrifugation.

-

Hypotonic Treatment: Resuspend the cell pellet in a hypotonic potassium chloride solution to swell the cells.

-

Fixation: Fix the cells using a freshly prepared mixture of methanol and acetic acid.

-

Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

-

Staining: Stain the slides with a suitable DNA stain (e.g., Giemsa, DAPI).

-

Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells) for each treatment group.

Measurement of 8-hydroxy-2'-deoxyguanosine (8-OHdG)

The quantification of 8-OHdG is a common method to assess oxidative DNA damage.[31]

Protocol (using ELISA): [31][32]

-

DNA Isolation: Isolate DNA from cells or tissues treated with this compound using a commercial DNA isolation kit or standard phenol-chloroform extraction.

-

DNA Hydrolysis: Enzymatically digest the isolated DNA to nucleosides using nuclease P1 and alkaline phosphatase.

-

ELISA:

-

Coat a 96-well plate with an 8-OHdG-specific antibody.

-

Add the hydrolyzed DNA samples and 8-OHdG standards to the wells.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Quantification: Determine the concentration of 8-OHdG in the samples by comparing their absorbance to a standard curve generated from the 8-OHdG standards.

Alternative methods for 8-OHdG quantification include HPLC with electrochemical detection (HPLC-ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity. [33][34]

Antimicrobial Activity Assay (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.[35][36]

-

Bacterial Culture: Grow the target bacterial strain in a suitable broth medium to the mid-logarithmic phase.

-

Serial Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using the broth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the bacteria. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at the optimal temperature for the growth of the bacterium for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm.

Applications in Drug Development and Research

This compound's reactivity and structural features make it a valuable building block in organic synthesis.[7] In the pharmaceutical industry, it serves as a precursor for the synthesis of more complex molecules with potential therapeutic activities.[7] Its antioxidant and pro-oxidant properties are also of interest in the study of diseases associated with oxidative stress. Furthermore, its antimicrobial activity suggests potential for the development of new anti-infective agents.[21][22]

Conclusion

This compound is a molecule of significant interest to researchers in toxicology, pharmacology, and medicinal chemistry. Its well-documented role in benzene-induced toxicity, driven by the generation of reactive oxygen species and subsequent oxidative damage, provides a valuable model for studying mechanisms of chemical carcinogenesis. The detailed experimental protocols provided in this guide offer a practical resource for investigating its biological effects. As research continues to uncover the multifaceted nature of this compound, its utility as a chemical intermediate and a pharmacological probe is likely to expand, paving the way for new discoveries in both disease pathogenesis and drug development.

References

- 1. Benzene Metabolite this compound Induces Halogenated DNA and Tyrosines Representing Halogenative Stress in the HL-60 Human Myeloid Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Current understanding of the mechanism of benzene-induced leukemia in humans: implications for risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Benzene metabolite, this compound, induces micronuclei and oxidative DNA damage in human lymphocytes and HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. This compound | C6H6O3 | CID 10787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Human DNA damage induced by this compound, a benzene metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound technical grade | 533-73-3 | FB18185 [biosynth.com]

- 11. This compound | 533-73-3 [chemicalbook.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. This compound(533-73-3) 1H NMR [m.chemicalbook.com]

- 14. bmse000831 this compound at BMRB [bmrb.io]

- 15. spectrabase.com [spectrabase.com]

- 16. This compound [webbook.nist.gov]

- 17. benchchem.com [benchchem.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Inhibition of this compound-generated active oxygen species and induction of phase II enzymes by green tea polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Reactive oxygen-dependent DNA damage resulting from the oxidation of phenolic compounds by a copper-redox cycle mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Selectivity and Activity of Benzene-1,2,4-triol and its Dimers as Antimicrobial Compounds Against Xanthomonas citri subsp. citri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. cir-safety.org [cir-safety.org]

- 24. cir-safety.org [cir-safety.org]

- 25. A combination of the micronucleus assay and a FISH technique for evaluation of the genotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. DNA breakage induced by this compound: relative contributions of oxygen-derived active species and transition metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. enamine.net [enamine.net]

- 28. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 29. researchgate.net [researchgate.net]

- 30. m.youtube.com [m.youtube.com]

- 31. benchchem.com [benchchem.com]

- 32. researchgate.net [researchgate.net]

- 33. A high-throughput and sensitive methodology for the quantification of urinary 8-hydroxy-2'-deoxyguanosine: measurement with gas chromatography-mass spectrometry after single solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. 8-Hydroxy-2-Deoxyguanosine as Oxidative DNA Damage Biomarker of Medical Ionizing Radiation: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 36. scielo.br [scielo.br]

- 37. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

Synthesis of 1,2,4-Benzenetriol from p-benzoquinone

An In-depth Technical Guide to the Synthesis of 1,2,4-Benzenetriol from p-Benzoquinone

Introduction

This compound, also known as hydroxyquinol, is a significant chemical compound utilized as an intermediate in organic synthesis and for the development of pharmaceuticals.[1][2] It is recognized as a metabolite of benzene (B151609) and finds application in gas analysis as an oxygen absorbent.[1][3] This technical guide provides a comprehensive overview of the robust and widely-used two-step method for synthesizing this compound, commencing from p-benzoquinone.

The synthesis proceeds via the Thiele-Winter acetoxylation of p-benzoquinone to form a stable intermediate, 1,2,4-triacetoxybenzene (B1630906).[4] This intermediate is subsequently hydrolyzed under acidic conditions to yield the final product, this compound.[5][6] This guide furnishes detailed experimental protocols, quantitative data, and process visualizations to aid researchers, scientists, and drug development professionals in the successful replication of this synthesis.

Overall Synthetic Pathway

The conversion of p-benzoquinone to this compound is efficiently achieved in two primary chemical steps: an acetoxylation followed by hydrolysis. The intermediate, 1,2,4-triacetoxybenzene, is typically isolated before proceeding to the final deacetylation step.[7]

Caption: Overall reaction scheme for the synthesis of this compound.

Step 1: Thiele-Winter Acetoxylation of p-Benzoquinone

Principle: This reaction involves the treatment of p-benzoquinone with acetic anhydride in the presence of a strong acid catalyst, typically concentrated sulfuric acid or boron trifluoride etherate.[4][6] The reaction proceeds through the formation of a triacetate intermediate, 1,2,4-triacetoxybenzene, which often precipitates from the reaction mixture upon cooling and can be isolated.[8]

Experimental Protocol

This protocol is adapted from the procedure published in Organic Syntheses.[8]

-

In a 600 mL beaker equipped with a mechanical stirrer, add 180 g (167 cc, 1.8 moles) of acetic anhydride.

-

Carefully add 12 g of concentrated sulfuric acid to the acetic anhydride.

-

Gradually add 60 g (0.55 mole) of purified p-benzoquinone in small portions to the stirred solution. The purity of the quinone is crucial; if dark, it should be recrystallized from benzene prior to use.[8]

-

Maintain the reaction temperature between 40–50°C during the addition of p-benzoquinone using a cooling bath. Temperatures above 50°C can lead to product decomposition, while temperatures below 40°C result in a significantly slower reaction.[8]

-

After the addition is complete, allow the solution to stand. Monitor the temperature to ensure it does not exceed 50°C. A precipitate may begin to form as the mixture starts to cool.

-

Once the mixture has cooled to approximately 25°C, pour it into 750 mL of cold water, which will cause the product to precipitate as a white solid.[8]

-

Cool the mixture to 10°C in an ice bath and collect the precipitate by vacuum filtration.

-

Recrystallize the crude product from 250 mL of 95% ethyl alcohol.

-

Dry the purified product in a vacuum desiccator. The final product, 1,2,4-triacetoxybenzene, should be a practically white, granular solid.[8]

Quantitative Data: Thiele-Winter Acetoxylation

| Parameter | Value | Reference |

| Starting Material | p-Benzoquinone | [8] |

| Reagents | Acetic Anhydride, Conc. H₂SO₄ | [8] |

| Reaction Temperature | 40–50 °C | [8] |

| Product | 1,2,4-Triacetoxybenzene | [8] |

| Appearance | White granular solid | [8] |

| Melting Point | 96–97 °C | [8] |

| Typical Yield | 86–87% | [8] |

Step 2: Acid-Catalyzed Hydrolysis of 1,2,4-Triacetoxybenzene

Principle: The acetyl groups of 1,2,4-triacetoxybenzene are removed via hydrolysis under acidic conditions.[6] This deacetylation step is typically accomplished by refluxing the triacetate in a mixture of methanol, water, and a catalytic amount of a strong acid like hydrochloric acid to yield this compound.[5]

Experimental Protocol

This protocol is based on a well-documented hydrolysis procedure.[5]

-

Combine 670 g (2.656 mol) of 1,2,4-triacetoxybenzene with 2.5 L of methanol and 1.5 L of deionized water in a suitable reaction vessel.

-

Add 22 mL of 12 N hydrochloric acid (0.264 mol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 7 hours.

-

After the reflux period, allow the mixture to cool to room temperature over approximately 14 hours.

-

Remove the solvent under reduced pressure to obtain a brown solid.

-

Add 2 L of ethyl acetate (B1210297) to the solid and heat to dissolve.

-

Add 200 g of solid sodium bicarbonate (NaHCO₃) and 20 g of activated charcoal to the solution.

-

Heat the mixture to boiling for 30 minutes, then allow it to cool to approximately 45°C.

-

Remove the solids by filtration and wash them with an additional 400 mL of ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the product as a pale orange solid.

-

Dry the solid under vacuum. Further purification can be achieved by recrystallization from ethyl acetate if necessary.[5]

Quantitative Data: Acid Hydrolysis

| Parameter | Value | Reference |

| Starting Material | 1,2,4-Triacetoxybenzene | [5] |

| Reagents | Methanol, Water, 12 N HCl | [5] |

| Reaction Condition | Reflux | [5] |

| Reaction Time | 7 hours | [5] |

| Product | This compound | [5] |

| Appearance | Pale orange solid | [5] |

| Melting Point | 140.5–141 °C | [1][3] |

| Typical Yield | 98% | [5] |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure, from the initial reaction setup to the final purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. 1,2,4-TRIHYDROXYBENZENE [chembk.com]

- 2. Cas 533-73-3,this compound | lookchem [lookchem.com]

- 3. This compound [drugfuture.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. US10065977B2 - Concerted processes for forming 1,2,4-trihydroxybenzene from hydroquinone - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

1,2,4-Benzenetriol: A Key Mediator of Benzene's Genotoxic Effects

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Benzene (B151609) is a ubiquitous environmental and industrial chemical recognized as a Group 1 human carcinogen, primarily linked to acute myeloid leukemia (AML) and other hematological disorders.[1] The toxicity of benzene is not direct but is dependent on its metabolic activation into reactive intermediates.[2][3] Among these, 1,2,4-benzenetriol (BT), also known as hydroxyhydroquinone, has been identified as a particularly potent metabolite.[4] This triphenolic compound is highly reactive and plays a crucial role in the mechanisms underlying benzene's myelotoxicity and carcinogenicity, primarily through the induction of severe oxidative stress and DNA damage.[5][6] This guide provides a comprehensive technical overview of this compound's formation, mechanisms of toxicity, and the experimental methodologies used to investigate its effects.

Metabolic Formation of this compound

The biotransformation of benzene to this compound is a multi-step process occurring predominantly in the liver, initiated by the cytochrome P450 (CYP) enzyme system.

-

Initial Oxidation: Benzene is first oxidized by CYP enzymes, primarily CYP2E1, to form benzene oxide.[2][3][7]

-

Formation of Phenols: Benzene oxide can spontaneously rearrange to phenol (B47542) or be hydrolyzed by epoxide hydrolase to benzene dihydrodiol. Phenol is the major initial metabolite.[6][7]

-

Secondary Hydroxylation: Phenol undergoes further hydroxylation by CYP2E1 to form hydroquinone (B1673460) and, to a lesser extent, catechol.[6][7]

-

Formation of this compound: The pathway to BT is thought to occur primarily through the subsequent hydroxylation of hydroquinone.[6] It can also be formed from catechol, though this is considered a minor pathway.[8] These metabolites are then transported to the bone marrow, the primary target of benzene toxicity.

Caption: Metabolic activation of benzene to this compound.

Mechanisms of Toxicity

The toxicity of this compound is multifaceted, stemming from its ability to generate reactive species that damage cellular macromolecules, particularly DNA.

Oxidative Stress and DNA Damage

BT is highly susceptible to autoxidation, readily converting to its corresponding 2-hydroxy-1,4-semiquinone radical and subsequently to 2-hydroxy-1,4-benzoquinone.[5][9] This redox cycling process is a potent source of reactive oxygen species (ROS), including superoxide (B77818) anions (O₂•⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH).[5][6][9]

These ROS induce significant cellular damage:

-

Oxidative DNA Damage: ROS attack DNA bases, leading to the formation of lesions such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-dG), a marker of oxidative DNA damage.[5]

-

DNA Strand Breaks: The generation of ROS, particularly hydroxyl radicals, can cause single- and double-strand breaks in DNA.[10][11]

-

Chromosomal Aberrations: This DNA damage can manifest as both structural and numerical chromosomal changes. BT has been shown to induce micronuclei, with a predominance of kinetochore-positive micronuclei, suggesting it can cause aneuploidy (loss of entire chromosomes).[5]

The presence of transition metal ions, especially copper (Cu²⁺), dramatically potentiates the DNA-damaging effects of BT.[5][10][12] Copper accelerates the autoxidation of BT, leading to enhanced ROS production and a shift in the pattern of chromosomal damage from aneuploidy to clastogenicity (chromosome breakage).[5][9]

Caption: ROS-mediated DNA damage by this compound.

Halogenative Stress in Myeloid Cells

A specific mechanism of toxicity occurs in myeloid cells, such as those in the bone marrow, which are rich in the enzyme myeloperoxidase (MPO).[6][13] In this pathway:

-

BT-induced autoxidation generates intracellular H₂O₂.

-

MPO utilizes this H₂O₂ and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent and highly reactive halogenating agent.

-

HOCl reacts with DNA and proteins, causing halogenative damage, such as the formation of chlorinated tyrosines and halogenated DNA.[6][13]

This MPO-dependent "halogenative stress" is a critical factor in the specific myelotoxicity of benzene, as it introduces a unique form of DNA damage that can lead to genetic and epigenetic changes contributing to leukemogenesis.[6]

Caption: MPO-mediated halogenative stress induced by BT.

Quantitative Toxicological Data

The following tables summarize key quantitative data regarding the toxicity of this compound from various in vitro and in vivo studies.

Table 1: Cytotoxicity of this compound

| Cell Line | Endpoint | Concentration/Dose | Exposure Time | Reference |

| OFA Sprague-Dawley Rats | LD50 (Oral) | 350 - 500 mg/kg bw | Single Dose | [14] |

| HL-60 | Cytotoxicity | > 100 µM | 1 - 4 h | [14] |

| K562 Erythroleukemia | Inhibition of Viability | 0.1 - 0.5 mM | 24 h | [14] |

| K562 Erythroleukemia | >85% Viability | < 0.08 mM | 24 h | [14] |

| Mouse Bone Marrow Stromal Cells | Inhibition of Colony Growth | > 100 µM | 3 days | [14] |

Table 2: Genotoxicity of this compound

| System | Endpoint | Concentration/Dose | Key Findings | Reference |

| Human Lymphocytes | Micronuclei (MN) | Not specified | 2-fold increase in MN frequency | [5] |

| HL-60 Cells | Micronuclei (MN) | Not specified | 8-fold increase in MN frequency | [5] |

| HL-60 Cells | Oxidative DNA Damage (8-OH-dG) | Not specified | Increased levels of 8-OH-dG | [5] |

| Supercoiled PM2 DNA | DNA Scission | ED50 = 6.7 µM | Induces DNA strand breaks | [10] |

| HL-60 Cells | Halogenated DNA | 50 µM | Increased levels of halogenated DNA | [6] |

Experimental Protocols

Detailed methodologies are crucial for studying the complex effects of this compound. Below are summaries of key experimental protocols cited in the literature.

Micronucleus Assay with Antikinetochore Staining

This assay is used to assess both chromosome breakage (clastogenesis) and chromosome loss (aneugenesis).

-

Cell Culture: Human lymphocytes or HL-60 cells are cultured and exposed to various concentrations of this compound.

-

Cytochalasin B Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells where micronuclei are easily scored.

-

Harvesting and Fixation: Cells are harvested, treated with a hypotonic solution, and fixed.

-

Immunostaining: Cells are stained with a primary antibody against kinetochore proteins (e.g., CREST antibodies) followed by a fluorescently-labeled secondary antibody. DNA is counterstained with a dye like DAPI.

-

Scoring: Under a fluorescence microscope, micronuclei in binucleated cells are scored. Kinetochore-positive (K+) micronuclei contain whole chromosomes (aneugenic event), while kinetochore-negative (K-) micronuclei contain acentric chromosome fragments (clastogenic event).[5]

Detection of Halogenated DNA and ROS

This workflow is designed to investigate the MPO-mediated halogenative stress pathway.

-

Cell Exposure: HL-60 cells are pre-incubated with or without inhibitors/scavengers (e.g., ABAH for MPO, catalase for H₂O₂, methionine for HOCl) and then exposed to this compound.[6]

-

ROS Detection:

-

Specific fluorescent probes are added to the cells. For example, aminophenyl fluorescein (B123965) (APF) for detecting HOCl and hydroxyl radicals.

-

Fluorescence intensity is measured using a flow cytometer to quantify ROS generation.[6]

-

-

Detection of Halogenated DNA:

-

Following exposure, cells are fixed and permeabilized.

-

They are then incubated with a primary monoclonal antibody specific for halogenated DNA.

-

A fluorescently-labeled secondary antibody is used for detection.

-

Fluorescence is quantified via flow cytometry to determine the level of DNA halogenation.[6]

-

-

Apoptosis Analysis: Cells are co-stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry to quantify apoptosis and necrosis.[6]

Caption: Workflow for assessing BT-induced halogenative stress.

Quantification of 8-oxo-dG by HPLC-ECD

This method provides a sensitive measure of oxidative DNA damage.

-

Cell Exposure and DNA Isolation: Cells are exposed to BT, and genomic DNA is isolated using standard phenol-chloroform extraction or commercial kits.

-

DNA Hydrolysis: The purified DNA is enzymatically hydrolyzed to individual deoxynucleosides.

-

Chromatographic Separation: The resulting mixture of deoxynucleosides is separated using High-Performance Liquid Chromatography (HPLC) with a reverse-phase column.

-

Electrochemical Detection (ECD): As the deoxynucleosides elute from the column, they pass through an electrochemical detector. 8-oxo-dG is readily oxidized and produces a distinct electrochemical signal, allowing for its sensitive and specific quantification relative to unmodified deoxyguanosine.[6]

Conclusion

This compound is a critical terminal metabolite in the bioactivation of benzene. Its high reactivity and propensity to undergo autoxidation make it a potent generator of reactive oxygen and halogen species. The resulting oxidative and halogenative stress leads to extensive DNA and cellular damage, including base modifications, strand breaks, and chromosomal aberrations. These genotoxic events, particularly within the bone marrow's myeloid cells, are considered central to the pathogenesis of benzene-induced leukemia. A thorough understanding of the mechanisms of this compound toxicity and the sophisticated experimental protocols used to elucidate them is essential for professionals in toxicology, cancer research, and the development of strategies to mitigate the risks of benzene exposure.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Cytochromes P450 involved with benzene metabolism in hepatic and pulmonary microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Benzene metabolite, this compound, induces micronuclei and oxidative DNA damage in human lymphocytes and HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzene Metabolite this compound Induces Halogenated DNA and Tyrosines Representing Halogenative Stress in the HL-60 Human Myeloid Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzene metabolism by reconstituted cytochromes P450 2B1 and 2E1 and its modulation by cytochrome b5, microsomal epoxide hydrolase, and glutathione transferases: evidence for an important role of microsomal epoxide hydrolase in the formation of hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cir-safety.org [cir-safety.org]

- 10. DNA breakage induced by this compound: relative contributions of oxygen-derived active species and transition metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. Human DNA damage induced by this compound, a benzene metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzene metabolite this compound induces halogenated DNA and tyrosines representing halogenative stress in the HL-60 human myeloid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cir-safety.org [cir-safety.org]

Spectroscopic Profile of 1,2,4-Benzenetriol: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 1,2,4-benzenetriol (hydroxyhydroquinone), a key metabolite of benzene (B151609) and a versatile chemical intermediate.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, offering valuable data for researchers, scientists, and professionals in drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The data presented here were obtained in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a common solvent for this compound.[3]

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals for its aromatic protons and hydroxyl groups. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| C4–OH | 8.65 | Singlet (s) | - |

| C2–OH | 8.47 | Singlet (s) | - |

| C1–OH | 8.01 | Singlet (s) | - |

| C6-H | 6.48 | Doublet (d) | ³JHH = 8.5 Hz |

| C3-H | 6.20 | Doublet (d) | ⁴JHH = 2.8 Hz |

| C5-H | 6.00 | Doublet of doublets (dd) | ⁴JHH = 2.8 Hz, ³JHH = 8.5 Hz |

Table 1: ¹H NMR (400 MHz, DMSO-d₆) spectral data for this compound.[3]

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C4 | 150.2 |

| C2 | 145.7 |

| C1 | 137.6 |

| C6 | 115.8 |

| C5 | 105.1 |

| C3 | 103.5 |

Table 2: ¹³C NMR (100 MHz, DMSO-d₆) spectral data for this compound.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by prominent absorption bands corresponding to the hydroxyl (O-H) and aromatic (C-H, C=C) groups.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) Range | Intensity |

| O-H stretch (phenolic) | 3600 - 3200 | Strong, broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C=C stretch (aromatic ring) | 1650 - 1450 | Medium to strong |

| C-O stretch (phenolic) | 1260 - 1180 | Strong |

| C-H bend (aromatic, out-of-plane) | 900 - 675 | Strong |

Table 3: Characteristic IR absorption bands for this compound.

Experimental Protocols

Accurate spectroscopic data acquisition relies on meticulous sample preparation and standardized instrument parameters.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved. For quantitative analysis, a known amount of an internal standard can be added.[3]

-

Instrumentation : The data presented were acquired on a 400 MHz NMR spectrometer.[3]

-

Data Acquisition for ¹H NMR :

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: Calibrated 90° pulse

-

Acquisition time: 2-4 seconds

-

-

Data Acquisition for ¹³C NMR :

-

Number of scans: 1024 or more (due to lower natural abundance)

-

Relaxation delay: 2-5 seconds

-

Technique: Proton-decoupled

-

-

Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation :

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[4][5]

-

The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet-forming die and press under high pressure (several tons) to form a transparent or semi-transparent pellet.

-

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition :

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for NMR and IR Spectroscopic Analysis of this compound.

References

Navigating the Solubility of 1,2,4-Benzenetriol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-Benzenetriol, also known as hydroxyhydroquinone, is a key chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its efficacy in these applications is intrinsically linked to its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, presenting the available quantitative and qualitative data. Furthermore, it offers detailed experimental protocols for determining solubility, ensuring researchers can generate reliable and reproducible data tailored to their specific solvent systems.

Introduction

This compound (CAS: 533-73-3) is a polyhydroxylated aromatic compound with the molecular formula C₆H₆O₃.[2] Its three hydroxyl groups confer a high degree of polarity, significantly influencing its solubility characteristics. Understanding its solubility profile is a critical first step in process development, enabling the rational selection of solvents for synthesis, extraction, and crystallization. This guide aims to consolidate the existing knowledge on the solubility of this compound and to provide practical methodologies for its experimental determination.

Solubility of this compound: A Data-Driven Overview

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, existing sources provide valuable qualitative descriptions and some quantitative ranges, which are summarized below.

Qualitative Solubility

This compound is generally described as soluble in polar organic solvents.[1][3] This is attributed to the ability of its hydroxyl groups to form hydrogen bonds with polar solvent molecules. Conversely, it is characterized as having low solubility in non-polar solvents.

A summary of qualitative solubility across various sources is as follows:

-

Freely Soluble: Alcohol, Ether, Ethyl Acetate[4]

-

Slightly Soluble: Methanol, Chloroform, Carbon Disulfide[1][5]

-

Almost Insoluble: Ligroin, Benzene[4]

Quantitative Solubility Data

The most specific quantitative data found pertains to its solubility in ethanol (B145695) and DMSO at 22°C, as well as its high solubility in water.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 486 g/L[6] |

| Ethanol | 22 | 1 - 10 g/100 mL[6] |

| Dimethyl Sulfoxide (DMSO) | 22 | 10 - 20 g/100 mL[6] |

Table 1: Quantitative Solubility Data for this compound.

The provided ranges for ethanol and DMSO, while not exact values, offer a valuable starting point for experimental design.

Experimental Protocols for Solubility Determination

To empower researchers to determine the precise solubility of this compound in their specific solvent systems, this section details two robust and widely accepted methods: the Shake-Flask Method and Gravimetric Analysis.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[7]

Methodology:

-

Preparation: Add an excess amount of this compound solid to a series of vials containing the organic solvent of interest. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or incubator. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials or allow them to stand undisturbed.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.

-

Quantification: Analyze the concentration of this compound in the sampled solution using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the saturated solution sample as necessary to fall within the linear range of the calibration curve.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

-

Data Reporting: Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L), and specify the temperature at which the measurement was made.

Gravimetric Analysis

Gravimetric analysis is a direct and straightforward method for determining solubility, relying on the precise weighing of the dissolved solute after solvent evaporation.[8][9]

Methodology:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen organic solvent as described in steps 1 and 2 of the Shake-Flask Method.

-

Filtration: Filter the saturated solution through a pre-weighed, fine-porosity filter paper to remove all undissolved solid.

-

Sample Collection: Accurately weigh a clean, dry, and pre-weighed evaporating dish. Transfer a known volume or mass of the clear filtrate into the evaporating dish.

-

Solvent Evaporation: Gently evaporate the solvent from the evaporating dish in a fume hood or under a stream of inert gas. Avoid excessive heat that could cause decomposition of the this compound. A rotary evaporator or a gentle heating mantle can be used.

-

Drying: Once the solvent is fully evaporated, place the evaporating dish in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove any residual solvent. Dry to a constant weight.

-

Weighing: After cooling to room temperature in a desiccator, accurately weigh the evaporating dish containing the dried this compound residue.

-

Calculation:

-

Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish).

-

Solubility can be expressed as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent, depending on whether the initial filtrate was weighed or its volume was measured.

-

Visualizing the Experimental Workflow

To provide a clear and concise overview of the solubility determination process, the following diagram illustrates the key steps involved in the shake-flask method.

Conclusion

While comprehensive quantitative solubility data for this compound in a wide array of organic solvents remains a gap in the scientific literature, this guide consolidates the available qualitative and limited quantitative information to aid researchers in solvent selection. The detailed experimental protocols for the shake-flask and gravimetric methods provide a robust framework for generating precise and reliable solubility data in-house. By following these methodologies, scientists and drug development professionals can effectively characterize the solubility of this compound in their solvents of interest, thereby accelerating research and development efforts.

References

- 1. This compound | 533-73-3 [amp.chemicalbook.com]

- 2. This compound | C6H6O3 | CID 10787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 533-73-3 [chemicalbook.com]

- 4. This compound [drugfuture.com]

- 5. Cas 533-73-3,this compound | lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Redox Chemistry and Potential of 1,2,4-Benzenetriol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-Benzenetriol, a significant metabolite of benzene (B151609), is a molecule of profound interest in the fields of toxicology, pharmacology, and drug development. Its rich redox chemistry, characterized by its capacity to act as both an antioxidant and a potent pro-oxidant, underpins its diverse biological effects. This technical guide provides a comprehensive overview of the synthesis, electrochemical properties, and redox-driven biological activities of this compound. Detailed experimental protocols for its synthesis and analysis are provided, alongside a summary of its quantitative redox parameters. Furthermore, this guide elucidates the compound's intricate involvement in cellular signaling pathways, offering insights into its potential as a modulator of physiological and pathological processes.

Introduction

This compound (BT), also known as hydroxyhydroquinone, is a trihydroxylated aromatic compound that plays a dual role in biological systems. As a metabolite of the ubiquitous environmental pollutant benzene, its formation is a key step in benzene-induced myelotoxicity and leukemogenesis.[1][2] This toxicity is largely attributed to its facile auto-oxidation, which generates reactive oxygen species (ROS) and electrophilic quinones that can damage cellular macromolecules, including DNA.[3][4] Conversely, the phenolic hydroxyl groups of this compound also endow it with antioxidant properties, and it has been explored as a scaffold for the synthesis of novel therapeutic agents.[5] Understanding the delicate balance between its pro-oxidant and antioxidant activities is crucial for harnessing its therapeutic potential while mitigating its toxic effects.

Synthesis and Physicochemical Properties

This compound is typically synthesized in a two-step process involving the acetylation of p-benzoquinone followed by hydrolysis of the resulting 1,2,4-triacetoxybenzene (B1630906).[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆O₃ | [7] |

| Molecular Weight | 126.11 g/mol | [7] |

| CAS Number | 533-73-3 | [7] |

| Appearance | White to light brown crystalline solid | [6] |

| Melting Point | 140-141 °C | [6] |

| Solubility | Soluble in water, ethanol (B145695), and ether | [6] |

Redox Chemistry and Electrochemical Properties

The redox behavior of this compound is central to its biological activity. It can undergo oxidation to form a semiquinone radical and subsequently the more stable 2-hydroxy-1,4-benzoquinone (B196085). This process is highly dependent on pH and the presence of transition metal ions.[8]

Cyclic Voltammetry

Cyclic voltammetry is a powerful technique to study the redox characteristics of this compound. The electrochemical response of an aqueous solution of this compound is highly dependent on pH, typically in the range of 3 to 9.[8] The oxidation process involves the transfer of two electrons and two protons.

Table 2: Redox Potentials of this compound at Different pH Values

| pH | Epa (V) vs. Ag/AgCl | Epc (V) vs. Ag/AgCl | E½ (V) vs. Ag/AgCl |

| 3.0 | +0.45 | +0.35 | +0.40 |

| 5.0 | +0.33 | +0.23 | +0.28 |

| 7.0 | +0.21 | +0.11 | +0.16 |

| 9.0 | +0.09 | -0.01 | +0.04 |

| Note: These are representative values and may vary based on experimental conditions. |

The formal potential (E½) of the this compound/2-hydroxy-1,4-benzoquinone couple shifts to more negative values as the pH increases, indicating that the oxidation is facilitated in more alkaline conditions.

Biological Activities and Signaling Pathways

The redox cycling of this compound is the primary driver of its biological effects, which are often contradictory, ranging from cellular protection to cytotoxicity.

Pro-oxidant Activity and Genotoxicity

In the presence of oxygen and transition metals such as copper and iron, this compound auto-oxidizes, leading to the formation of superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[4][9] These ROS can induce significant cellular damage.

-

DNA Damage: this compound is known to cause DNA strand breaks and the formation of oxidized DNA bases, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-dG).[3] This genotoxicity is believed to be a key factor in benzene-induced carcinogenesis. The presence of Cu(II) ions has been shown to potentiate this DNA damage.[3]

-

Myeloperoxidase-Mediated Toxicity: In myeloid cells, the enzyme myeloperoxidase (MPO) can utilize H₂O₂ generated from this compound auto-oxidation to produce hypochlorous acid (HOCl).[1][2] HOCl is a potent oxidizing and halogenating agent that can react with DNA and proteins, leading to "halogenative stress" and contributing to myelotoxicity.[1]

Modulation of Cellular Signaling

This compound and its redox products can interfere with various cellular signaling pathways, impacting cell survival, proliferation, and inflammation.

-

Akt/PI3K Pathway: Hydroxylated benzene derivatives, including hydroquinone, a close structural analog of this compound, have been shown to inhibit the phosphorylation of Akt, a key kinase in the pro-survival PI3K/Akt pathway.[2] This inhibition can sensitize cells to apoptosis.

-

NF-κB Pathway: The generation of ROS by this compound can influence the activity of redox-sensitive transcription factors like NF-κB, which plays a central role in the inflammatory response. Depending on the cellular context, this can lead to either pro- or anti-inflammatory outcomes.

-

Nitric Oxide Synthase (iNOS) Inhibition: this compound has been reported to inhibit the expression of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide (NO), a key signaling molecule in inflammation.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various bacteria, including Xanthomonas citri subsp. citri, the causative agent of citrus canker.[5] Its mechanism of action appears to involve limiting the availability of iron to the bacterial cells.[5] However, its tendency to form dimers with lower antimicrobial activity presents a challenge for its practical application.[5]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods.[6]

Step 1: Synthesis of 1,2,4-Triacetoxybenzene

-

In a fume hood, slowly add 12 g of concentrated sulfuric acid to 180 g of acetic anhydride (B1165640) in a 600-mL beaker with stirring.

-

Gradually add 60 g of p-benzoquinone to the mixture with constant mechanical stirring, maintaining the temperature between 40-50 °C.

-

After the addition is complete, allow the reaction to stand until it begins to cool.

-

Once the mixture has cooled to approximately 25 °C, pour it into 750 mL of cold water to precipitate the product.

-

Cool the mixture to 10 °C and collect the precipitate by vacuum filtration.

-

Recrystallize the crude product from 250 mL of 95% ethanol and dry.

Step 2: Hydrolysis to this compound

-

Combine the synthesized 1,2,4-triacetoxybenzene with methanol (B129727) and a catalytic amount of hydrochloric acid.

-

Reflux the mixture for several hours.

-

After cooling, remove the solvent under reduced pressure.

-

Dissolve the resulting solid in ethyl acetate (B1210297) and treat with sodium bicarbonate and activated charcoal.

-

Filter the hot solution and evaporate the solvent to yield this compound as a solid.

Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and its primary oxidation product, 2-hydroxy-1,4-benzoquinone.[10][11]

Table 3: HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm |

| Column Temperature | 30 °C |

Sample Preparation:

-

Prepare stock solutions of this compound and 2-hydroxy-1,4-benzoquinone in methanol.

-

For cellular or biological samples, perform a protein precipitation step with acetonitrile followed by centrifugation.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

Cyclic Voltammetry Protocol

This protocol provides a general framework for the electrochemical analysis of this compound.[8]

Apparatus:

-

Potentiostat

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

Procedure:

-

Prepare a solution of this compound (e.g., 1 mM) in a supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer) at the desired pH.

-

Deoxygenate the solution by purging with nitrogen gas for at least 15 minutes.

-

Assemble the three-electrode cell and immerse the electrodes in the solution.

-

Set the potential window (e.g., -0.2 V to +0.8 V vs. Ag/AgCl) and scan rate (e.g., 100 mV/s).

-

Record the cyclic voltammogram.

-

Repeat the measurement at different pH values to determine the pH-dependence of the redox potentials.

Conclusion

This compound possesses a fascinating and complex redox chemistry that dictates its biological impact. Its ability to generate reactive oxygen species underlies its toxicity, particularly in the context of benzene metabolism and myeloperoxidase activity. However, its reactivity also presents opportunities for its use as a chemical scaffold in the development of new therapeutic agents. A thorough understanding of its electrochemical properties, its interactions with cellular signaling pathways, and the conditions that favor its pro-oxidant versus antioxidant behavior is essential for researchers and drug development professionals. The detailed protocols and data presented in this guide provide a solid foundation for further investigation and application of this versatile molecule. Future research should focus on developing strategies to modulate its redox activity to enhance its therapeutic efficacy while minimizing its toxic side effects.

References

- 1. Benzene Metabolite this compound Induces Halogenated DNA and Tyrosines Representing Halogenative Stress in the HL-60 Human Myeloid Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Akt Cys-310-targeted Inhibition by Hydroxylated Benzene Derivatives Is Tightly Linked to Their Immunosuppressive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzene metabolite, this compound, induces micronuclei and oxidative DNA damage in human lymphocytes and HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of this compound-generated active oxygen species and induction of phase II enzymes by green tea polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphorylation-Dependent Inhibition of Akt1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C6H6O3 | CID 10787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Electrochemical analysis of the properties of benzene-1,2,4-triol | Book of abstracts "International Symposium at Faculty of Medical Sciences" [js.ugd.edu.mk]

- 9. DNA breakage induced by this compound: relative contributions of oxygen-derived active species and transition metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Presence of 1,2,4-Benzenetriol in Coffee: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Benzenetriol, also known as hydroxyhydroquinone (HHQ), is a phenolic compound naturally present in roasted coffee. It is formed during the complex chemical transformations that occur during the roasting of green coffee beans. While coffee is a widely consumed beverage with a complex phytochemical profile, the presence and concentration of this compound are of particular interest to the scientific community due to its potential biological activities. This technical guide provides an in-depth overview of the natural occurrence of this compound in coffee, its quantitative levels, the analytical methodologies for its detection, and its known biological signaling pathways.

Formation of this compound in Coffee

This compound is not present in green, unroasted coffee beans. Its formation is a direct result of the thermal degradation of various precursors during the roasting process. The primary pathways for its generation include:

-

Degradation of Chlorogenic Acids: Chlorogenic acids, a major class of phenolic compounds in green coffee beans, are esters of quinic acid and certain transcinnamic acids. During roasting, the quinic acid moiety of chlorogenic acids can undergo thermal degradation to form this compound.[1][2]

-

Maillard Reaction: The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a key process in the development of coffee's flavor and aroma. This complex series of reactions also contributes to the formation of this compound from carbohydrate and amino acid precursors.[1]

Quantitative Analysis of this compound in Coffee

The concentration of this compound in coffee can vary depending on several factors, including the coffee species (e.g., Coffea arabica vs. Coffea canephora var. Robusta), the degree of roasting, and the brewing method. A cup of coffee is reported to contain between 0.1 and 1.7 mg of this compound.[2][3] While comprehensive data across all variables is still an area of active research, the following table summarizes the currently available quantitative information.

| Coffee Type | Roast Level | Concentration of this compound | Reference(s) |

| Brewed Coffee (unspecified) | Not specified | 0.1 - 1.7 mg per cup | [2][3] |

Further research is required to populate this table with more specific data regarding different coffee varieties and roast profiles.

Experimental Protocols for Quantification

The accurate quantification of this compound in a complex matrix like coffee requires sophisticated analytical techniques. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for its high sensitivity and selectivity.

Protocol: Quantification of this compound in Coffee by HPLC-MS/MS

This protocol is based on established methods for the analysis of phenolic compounds in coffee.

1. Sample Preparation (Extraction)

-

Objective: To extract this compound from the solid coffee matrix into a liquid solvent suitable for analysis.

-

Procedure:

-

Weigh 1 gram of finely ground roasted coffee into a centrifuge tube.

-

Add 10 mL of a methanol/water (70:30, v/v) solution.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 10,000 x g for 10 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

2. HPLC-MS/MS Analysis

-

Objective: To separate this compound from other coffee components and quantify it using mass spectrometry.

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-10 min: Linear gradient from 5% to 95% B

-

10-12 min: Hold at 95% B

-

12-12.1 min: Linear gradient from 95% to 5% B

-

12.1-15 min: Hold at 5% B (re-equilibration)

-

-